molecular formula C₄₄H₆₇NO₁₁ B1147500 delta23-FK-506 CAS No. 104987-16-8

delta23-FK-506

Cat. No.: B1147500
CAS No.: 104987-16-8
M. Wt: 786
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Description

Delta23-FK-506 is a variant of Tacrolimus, a macrolide compound with the molecular formula C44H67NO11 and a molecular weight of 786.0 g/mol. It is primarily used in proteomics research and has significant applications in various scientific fields.

Mechanism of Action

Target of Action:

Tacrolimus primarily targets the immunophilin FK-binding protein (FKBP-12). When it binds to FKBP-12, a complex forms involving calcium, calmodulin, and calcineurin. This complex inhibits the phosphatase activity of calcineurin .

Mode of Action:

The tacrolimus-FKBP12 complex inhibits calcineurin, a crucial enzyme in T-cell signaling. By doing so, it prevents the activation of the T-cell-specific transcription factor NF-AT (nuclear factor of activated T cells). NF-AT is necessary for initiating gene transcription, including the formation of interleukin-2 (IL-2). Consequently, IL-2 transcription and synthesis are inhibited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta23-FK-506 involves complex organic reactions. The core structure is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid starter unit and extender units by a hybrid type I polyketide synthase/nonribosomal peptide synthetase system . The core produced is further modified by a series of post-polyketide synthase tailoring steps .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species, such as Streptomyces tsukubaensis . The fermentation broth is then subjected to various purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Delta23-FK-506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various analogs of this compound, which are used for further research and development .

Scientific Research Applications

Delta23-FK-506 has numerous scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions.

    Medicine: Investigated for its immunosuppressive properties, similar to Tacrolimus.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Tacrolimus: The parent compound of delta23-FK-506, widely used as an immunosuppressant.

    Rapamycin: Another macrolide with similar immunosuppressive properties.

    Cyclosporin A: A cyclic peptide with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its stability and efficacy in various research applications.

Properties

IUPAC Name

(1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3/b17-15+,26-21+,29-23+/t27-,28+,30+,31-,32+,33-,35+,36+,37-,38-,39-,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJNIVKYISEQW-ADGUVUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C=CC(=O)C(C=C(C1)C)CC=C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H](/C=C/C(=O)[C@@H](/C=C(/C1)\C)CC=C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-16-8
Record name delta23-FK-506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23,24-Anhydro Tacrolimus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACROLIMUS DIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS6YV3B9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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